5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine is a complex organic compound with a unique structure that incorporates multiple heterocyclic rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine involves multiple steps, including the formation of various intermediates. The key steps typically involve:
Formation of the pyrrolo[2,1-f][1,2,4]triazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl and methyl groups: These groups are introduced through substitution reactions.
Attachment of the indole and pyrimidine moieties: This step involves coupling reactions, often facilitated by catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the compound, while reduction could lead to the formation of reduced derivatives.
Scientific Research Applications
5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activities.
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine
- 5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine derivatives
Uniqueness
The uniqueness of this compound lies in its complex structure, which incorporates multiple heterocyclic rings and functional groups. This complexity allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C29H26N10O3S |
---|---|
Molecular Weight |
594.6 g/mol |
IUPAC Name |
5-methyl-4-oxo-3-phenyl-2-[1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C29H26N10O3S/c1-16-9-11-38-25(16)29(40)39(19-6-4-3-5-7-19)28(36-38)17(2)35-27-24-22(14-32-26(24)33-15-34-27)21-12-18(37-43(30,41)42)13-23-20(21)8-10-31-23/h3-15,17,31,37H,1-2H3,(H2,30,41,42)(H2,32,33,34,35) |
InChI Key |
PGFZGJZTPSVQMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=O)N(C(=NN2C=C1)C(C)NC3=NC=NC4=C3C(=CN4)C5=C6C=CNC6=CC(=C5)NS(=O)(=O)N)C7=CC=CC=C7 |
Origin of Product |
United States |
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